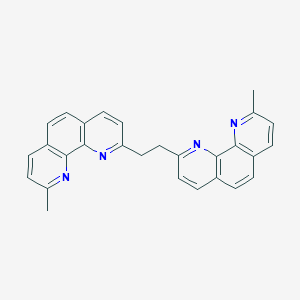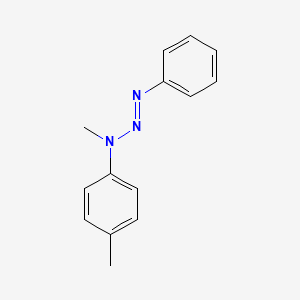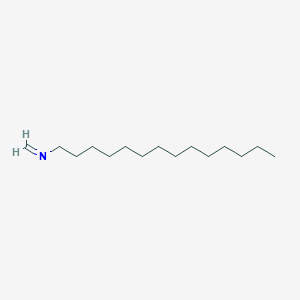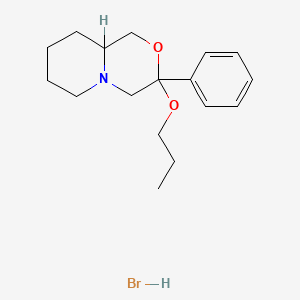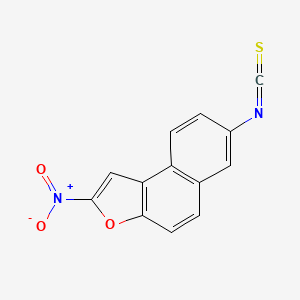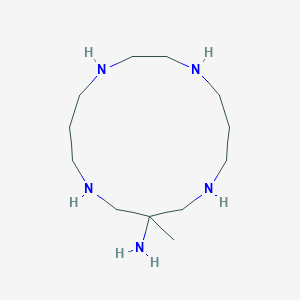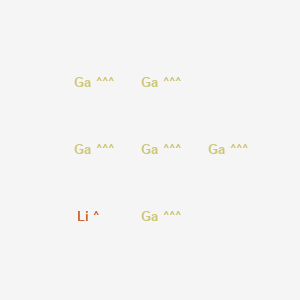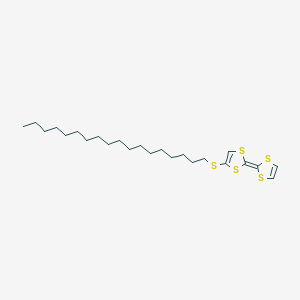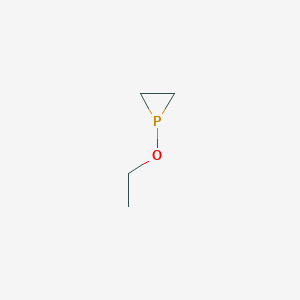
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride is a chemical compound known for its unique structure and properties It is a derivative of hexadecanoyl chloride, with bromine and multiple methyl groups attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride typically involves the bromination of 3,7,11,15-tetramethylhexadecanoyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives like alcohols, amines, or thiols.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the acyl chloride group are key functional groups that participate in chemical reactions. The compound can interact with molecular targets such as enzymes, proteins, and other biomolecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
3,7,11,15-Tetramethylhexadecanoyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromohexadecanoyl chloride: Similar structure but without the multiple methyl groups, affecting its chemical properties.
Hexadecanoyl chloride: A simpler structure with different reactivity and fewer applications.
Uniqueness
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride is unique due to the presence of both bromine and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
特性
CAS番号 |
113719-95-2 |
|---|---|
分子式 |
C20H38BrClO |
分子量 |
409.9 g/mol |
IUPAC名 |
2-bromo-3,7,11,15-tetramethylhexadecanoyl chloride |
InChI |
InChI=1S/C20H38BrClO/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19H,6-14H2,1-5H3 |
InChIキー |
FAQHRFKZPBANOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


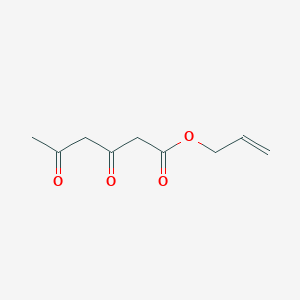
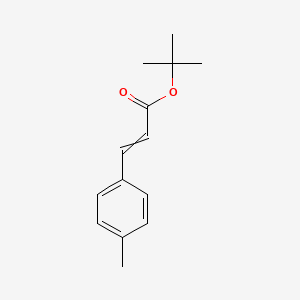
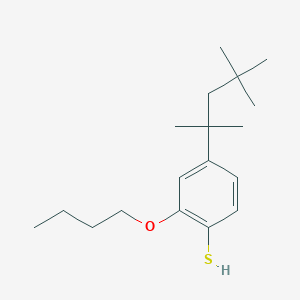
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
